3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride
Description
3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride is a fluorinated azetidine derivative characterized by a tert-butoxyethyl substituent at the 3-position of the azetidine ring, alongside a fluorine atom. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and conformational rigidity, which make them valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-fluoro-3-[2-[(2-methylpropan-2-yl)oxy]ethyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO.ClH/c1-8(2,3)12-5-4-9(10)6-11-7-9;/h11H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGSBRGBGAALPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a tert-butoxy group and a fluorine atom, which influences its biological activity. The specific molecular formula is C8H14ClFNO, indicating the presence of chlorine, fluorine, nitrogen, and oxygen in its structure.
The biological activity of 3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride is primarily attributed to its interaction with various molecular targets. Its azetidine structure allows it to engage with receptors and enzymes, modulating their activity. The precise mechanisms are still under investigation; however, preliminary studies suggest that it may inhibit certain pathways involved in disease processes such as cancer and infectious diseases.
Biological Activity and Therapeutic Potential
Research has indicated that compounds similar to 3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride exhibit significant biological activity against various pathogens and cancer cells. For example:
- Antimicrobial Activity : Compounds in the azetidine class have been evaluated for their efficacy against Mycobacterium tuberculosis and other bacterial strains. In vitro assays have shown promising results with sub-micromolar inhibitory concentrations (IC50) against target enzymes essential for bacterial survival .
- Anticancer Properties : Studies have demonstrated that azetidine derivatives can act as inhibitors of key oncogenic pathways. For instance, some compounds have shown potential in degrading B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma .
Case Studies
- Inhibition of Mycobacterial Growth : A study explored the inhibition of polyketide synthase 13 (Pks13), a critical enzyme for M. tuberculosis survival. Compounds structurally related to 3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride demonstrated significant potency with IC50 values below 1 μM .
- Cancer Cell Proliferation : In cellular assays, azetidine derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the azetidine ring could enhance potency, with some compounds achieving low nanomolar IC50 values .
Data Tables
| Compound Name | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| 3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine | Antimicrobial | <1 | Pks13 |
| Azetidine Derivative A | Anticancer | 0.7 | BCL6 |
| Azetidine Derivative B | Antimicrobial | <0.5 | Various bacterial enzymes |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-fluoroazetidine derivatives, highlighting substituent variations and similarity scores derived from structural alignment studies:
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| 3-Fluoroazetidine hydrochloride | 617718-46-4 | 1.00 (Reference) | 3-Fluoro |
| 3,3-Difluoroazetidine hydrochloride | 288315-03-7 | 0.81 | 3,3-Difluoro |
| 3-Methylazetidine hydrochloride | 935669-28-6 | 0.55 | 3-Methyl |
| Azetidin-3-ylmethanamine dihydrochloride | 221095-80-3 | 0.52 | 3-Aminomethyl |
| 3,3-Dimethylazetidine hydrochloride | 89381-03-3 | 0.52 | 3,3-Dimethyl |
Key Comparisons:
- The tert-butoxyethyl group in the target compound may further modulate electronic properties through inductive effects .
- Steric and Solubility Profiles: The tert-butoxyethyl substituent introduces significant steric hindrance and lipophilicity, likely reducing aqueous solubility compared to smaller substituents like methyl or amino groups . In contrast, 3,3-difluoroazetidine hydrochloride (similarity score 0.81) retains higher polarity due to dual fluorine atoms, favoring solubility in polar solvents .
- Synthetic Complexity: The tert-butoxyethyl group may require multi-step synthesis involving etherification or alkylation, whereas methyl or fluoro substituents are typically introduced via direct alkylation or halogenation .
Research Findings and Implications
- Ring Strain and Reactivity: Fluorination at the 3-position reduces azetidine ring strain compared to non-fluorinated analogs, as observed in computational studies of related compounds . The tert-butoxyethyl group may further stabilize the ring by sterically shielding reactive sites.
- Biological Activity: Fluorinated azetidines are explored as bioisosteres for pyrrolidines or piperidines in drug design. The tert-butoxyethyl group’s lipophilicity could enhance blood-brain barrier penetration, a property less pronounced in hydrophilic analogs like azetidin-3-amine dihydrochloride (CAS 102065-89-4) .
- Safety Considerations: 3-Fluoroazetidine hydrochloride is classified as an irritant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
